3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine-based compound featuring a carbonitrile group at position 2 and a piperidin-3-yloxy substituent modified with an isopropylsulfonyl moiety. This structure is synthesized through advanced organic chemistry techniques, including Minisci radical alkylation and Claisen-Schmidt condensation, as reported in pyrazine carbonitrile derivative syntheses . The isopropylsulfonyl group enhances lipophilicity, which may influence bioavailability and target binding, though isolation challenges arise due to high log P values (e.g., >2.8 for related compounds) .
Properties
IUPAC Name |
3-(1-propan-2-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-10(2)21(18,19)17-7-3-4-11(9-17)20-13-12(8-14)15-5-6-16-13/h5-6,10-11H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBHWSYXNQKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves several stepsThe final step involves the coupling of the piperidine derivative with the pyrazine-2-carbonitrile under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities
The compound shares a pyrazine-2-carbonitrile core with multiple derivatives, such as:
- 5-Isopropylpyrazine-2-carbonitrile (Compound 2 in ) : Lacks the piperidinyloxy-sulfonyl substituent but demonstrates the utility of pyrazine carbonitriles in synthetic pathways .
- 3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile () : Features a pyridazine-linked piperidine instead of the isopropylsulfonyl group, highlighting modular substituent strategies .
Substituent Variations and Physicochemical Properties
Key analogs and their substituent-driven properties are compared below:
*Estimated based on isopropylsulfonyl’s moderate lipophilicity .
†Higher log P due to bulky cyclohexane .
‡Lower log P due to polar oxazole carbonyl .
Key Observations:
- BK66806’s oxazole carbonyl reduces log P (~2.5), favoring aqueous solubility .
- Synthetic Challenges : Claisen-Schmidt condensation yields for analogs with bulky or polar groups (e.g., methoxy, chloro) drop below 10% due to chromatographic separation difficulties, as seen in .
Biological Activity
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrazine ring and a piperidine moiety. This compound has been the subject of various studies focusing on its biological activity, including enzyme inhibition and receptor interactions.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C13H18N4O3S
- CAS Number : 2034231-37-1
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 290.37 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which may be linked to its therapeutic effects.
- Receptor Binding : It interacts with certain receptors, modulating their activity, which is crucial for its potential use in treating various conditions.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, derivatives within the pyrazine class have shown efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
Anticancer Potential
Studies have highlighted the potential anticancer properties of pyrazine derivatives. For example, some compounds have been noted for their ability to induce apoptosis in cancer cells through specific signaling pathways .
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on enzymes like acetylcholinesterase (AChE), which plays a critical role in neurodegenerative diseases. In vitro studies have demonstrated promising results in reducing AChE activity, suggesting potential applications in Alzheimer's disease treatment .
Study on Antiviral Efficacy
A study conducted by Wu et al. explored the antiviral properties of various pyrazine derivatives, including those structurally related to this compound. The findings showed that certain compounds significantly reduced viral replication rates in cell cultures, indicating a robust antiviral mechanism .
AChE Inhibition Research
In another study focused on neuroprotective agents, researchers synthesized several derivatives of the compound and tested their effectiveness as AChE inhibitors. Results indicated that modifications in the piperidine moiety enhanced inhibitory potency, providing insights into structure-activity relationships crucial for drug design .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrazine and piperidine derivatives:
| Compound Type | Example Compound | Biological Activity |
|---|---|---|
| Pyrazine Derivative | Pyrazole | Antiviral activity |
| Piperidine Derivative | Piperidine analog | Neuroprotective effects |
| This Compound | This compound | Enzyme inhibition and receptor modulation |
Q & A
Q. What are the optimal synthetic routes for 3-((1-(isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including functionalization of the piperidine ring, sulfonylation with isopropylsulfonyl groups, and coupling to the pyrazine-carbonitrile core. Key steps include:
- Piperidine sulfonylation : Requires controlled pH and temperature to avoid side reactions during sulfonyl group introduction .
- Ether linkage formation : Pyrazine hydroxyl activation (e.g., using Mitsunobu conditions) ensures regioselective coupling to the piperidine derivative .
- Purification : Chromatography (e.g., flash column or HPLC) is critical for isolating the target compound from byproducts like unreacted intermediates .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR verify the connectivity of the piperidine, sulfonyl, and pyrazine moieties .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for sulfur-containing groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine ring’s conformation .
Q. How does the compound’s solubility and stability vary under different storage conditions?
- Solubility : Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl and nitrile groups. Aqueous solubility is pH-dependent, improving under acidic conditions .
- Stability : Degrades under prolonged UV exposure; storage in amber vials at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability .
- Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
- Dose-response curves : Validate potency (IC) across multiple replicates to distinguish true activity from assay noise .
Q. How can computational modeling predict the compound’s 3D conformation and target binding affinity?
- Molecular docking : Software like AutoDock Vina simulates interactions with targets (e.g., kinases), prioritizing residues critical for sulfonyl and pyrazine binding .
- MD simulations : Assess conformational flexibility of the piperidine ring under physiological conditions, informing SAR studies .
Q. What experimental designs are effective for probing the compound’s mechanism of action in kinase inhibition?
- Kinase profiling panels : Screen against a broad panel (e.g., 100+ kinases) to identify off-target effects .
- Crystallography : Co-crystallize the compound with target kinases (e.g., PKA or PKC isoforms) to map binding pockets .
- Mutagenesis : Introduce point mutations in kinase ATP-binding domains to validate interaction sites .
Q. How can structural modifications enhance selectivity while minimizing toxicity?
- Piperidine substituents : Replace isopropylsulfonyl with smaller groups (e.g., methylsulfonyl) to reduce steric hindrance .
- Pyrazine ring functionalization : Introduce electron-withdrawing groups (e.g., halogens) to improve binding affinity .
- Prodrug approaches : Mask the nitrile group with hydrolyzable esters to enhance bioavailability .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
- Ecotoxicology assays : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
- Photodegradation studies : Expose to simulated sunlight and analyze breakdown products via LC-HRMS .
- Soil/water persistence : Measure half-life in environmental matrices to inform risk assessments .
Data Contradiction Analysis
Q. How to address conflicting reports on synthetic yields for this compound?
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize stepwise efficiencies .
- Catalyst screening : Compare palladium vs. nickel catalysts for coupling steps; nickel may reduce costs but lower yields .
Q. Why do in vitro and in vivo pharmacokinetic data sometimes diverge?
- Protein binding : Serum albumin binding in vivo reduces free compound concentration, altering apparent efficacy .
- Metabolic enzymes : CYP450 isoforms (e.g., CYP3A4) may metabolize the compound differently in liver microsomes vs. live models .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures for analogous piperidine-pyrazine hybrids .
- Computational tools : Schrödinger Suite for docking; Gaussian for DFT calculations .
- Ecotoxicology frameworks : Follow ISO 6341 for aquatic toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
